molecular formula C14H18N2O3 B7509648 Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate

Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate

Cat. No. B7509648
M. Wt: 262.30 g/mol
InChI Key: PNYLMEAXFKRSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate, also known as MAC-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAC-3 belongs to the family of pyridine carboxylates and has a molecular formula of C15H20N2O3.

Mechanism of Action

Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate also inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to modulate the activity of ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly stable compound and can be easily synthesized in high yield. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate is also highly soluble in organic solvents, which makes it easy to handle in laboratory experiments. However, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate. One potential direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential use as a neuroprotective agent, as it has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route of Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate for its potential therapeutic applications.

Synthesis Methods

The synthesis of Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate involves the reaction between 6-bromopyridine-3-carboxylic acid and azepan-1-amine in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl chloroformate to obtain Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate in high yield.

Scientific Research Applications

Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-14(18)11-6-7-12(15-10-11)13(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYLMEAXFKRSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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